Cas no 325142-81-2 (4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane)

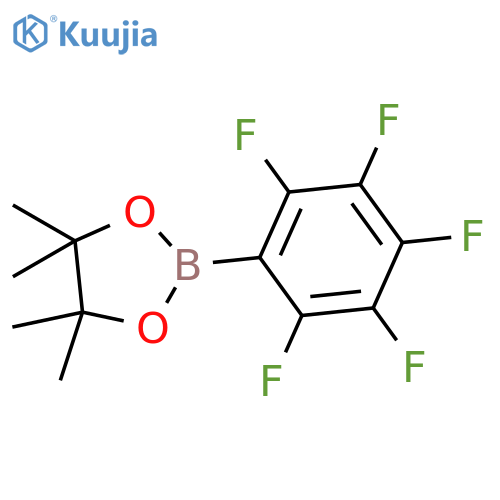

325142-81-2 structure

商品名:4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane

CAS番号:325142-81-2

MF:C12H12BF5O2

メガワット:294.025501251221

MDL:MFCD12405352

CID:829256

PubChem ID:23065713

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane

- Perfluorophenylboronic acid, pinacol ester

- 4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborolane

- AT41308

- AKOS016000991

- BS-28263

- Perfluorophenylboronic acid,pinacol ester

- Perfluorophenylbornic acid, pinacol ester

- MFCD12405352

- DTXSID00630164

- SCHEMBL184229

- CS-0175085

- 4,4,5,5-TETRAMETHYL-2-(PENTAFLUOROPHENYL)-1,3,2-DIOXABOROLANE

- 325142-81-2

- MB11848

-

- MDL: MFCD12405352

- インチ: InChI=1S/C12H12BF5O2/c1-11(2)12(3,4)20-13(19-11)5-6(14)8(16)10(18)9(17)7(5)15/h1-4H3

- InChIKey: FTJVUPKSBLYGSY-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=C(C(=C(C(=C2F)F)F)F)F)O1

計算された属性

- せいみつぶんしりょう: 294.08500

- どういたいしつりょう: 294.0850506g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- ゆうかいてん: 35-36℃

- ふってん: 66℃/0.4mm

- PSA: 18.46000

- LogP: 2.68130

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane セキュリティ情報

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T890503-50mg |

4,4,5,5-Tetramethyl-2-(Perfluorophenyl)-1,3,2-Dioxaborolane |

325142-81-2 | 50mg |

$ 50.00 | 2022-06-02 | ||

| abcr | AB273894-1 g |

Perfluorophenylbornic acid, pinacol ester; 96% |

325142-81-2 | 1g |

€246.00 | 2023-06-22 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60431-1g |

2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester, 96% |

325142-81-2 | 96% | 1g |

¥6673.00 | 2023-02-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60431-250mg |

2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester, 96% |

325142-81-2 | 96% | 250mg |

¥2072.00 | 2023-02-24 | |

| 1PlusChem | 1P00CK3Z-1g |

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |

325142-81-2 | 96% | 1g |

$185.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245755-1g |

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |

325142-81-2 | 97% | 1g |

¥1296.00 | 2024-08-02 | |

| Crysdot LLC | CD12083620-5g |

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |

325142-81-2 | 95+% | 5g |

$452 | 2024-07-24 | |

| 1PlusChem | 1P00CK3Z-5g |

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |

325142-81-2 | 96% | 5g |

$699.00 | 2025-02-26 | |

| Fluorochem | 217436-1g |

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |

325142-81-2 | 95% | 1g |

£150.00 | 2022-03-01 | |

| Alichem | A019118797-5g |

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |

325142-81-2 | 95% | 5g |

$501.60 | 2023-09-02 |

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

325142-81-2 (4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane) 関連製品

- 876062-39-4(2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 325143-04-2(4,4,5,5-TETRAMETHYL-2-(2,4,6-TRIFLUOROPHENYL)-1,3,2-DIOXABOROLANE)

- 863868-37-5(2,6-Difluorophenylboronic acid, pinacol ester)

- 288101-48-4(2,4-Difluorophenylboronic acid, pinacol ester)

- 754226-39-6(2-(3,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 827614-70-0(4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:325142-81-2)4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane

清らかである:99%

はかる:5g

価格 ($):431.0